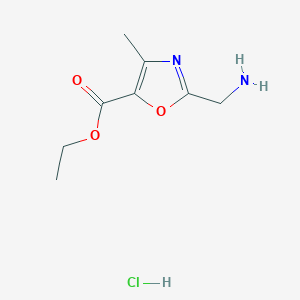

Ethyl 2-(aminomethyl)-4-methyl-1,3-oxazole-5-carboxylate hydrochloride

Description

Ethyl 2-(aminomethyl)-4-methyl-1,3-oxazole-5-carboxylate hydrochloride is a heterocyclic compound that contains an oxazole ring

Properties

IUPAC Name |

ethyl 2-(aminomethyl)-4-methyl-1,3-oxazole-5-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3.ClH/c1-3-12-8(11)7-5(2)10-6(4-9)13-7;/h3-4,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPYIMAUJPUGLCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(O1)CN)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(aminomethyl)-4-methyl-1,3-oxazole-5-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-chloro-2-(hydroxyimino)acetate with an amine to form the oxazole ring . The reaction conditions often include the use of catalysts such as Cu(I) or Ru(II) for cycloaddition reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(aminomethyl)-4-methyl-1,3-oxazole-5-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring into other functional groups.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for Ethyl 2-(aminomethyl)-4-methyl-1,3-oxazole-5-carboxylate hydrochloride is , with a molecular weight of approximately 184.19 g/mol. The structure features an oxazole ring, which is known for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to this compound. For example, derivatives synthesized from similar oxazole frameworks have shown promising results against various cancer cell lines:

- Case Study : A study evaluated the anticancer activity of synthesized isoxazole derivatives against lung cancer cells (A549). Some compounds exhibited significant inhibitory effects comparable to doxorubicin, a standard chemotherapy drug .

Synthesis of Bioactive Molecules

The compound serves as a building block in the synthesis of more complex bioactive molecules. Its reactivity allows it to participate in various chemical reactions that lead to the formation of new compounds with potential therapeutic effects.

- Case Study : Research involving multi-component reactions (MCRs) demonstrated that this compound could be utilized to synthesize novel derivatives that possess enhanced biological activities .

Electrochemical Properties

The electrochemical behavior of oxazole derivatives has been studied to understand their redox properties and potential as antioxidants. Compounds derived from this class have shown significant oxidation and reduction potentials.

- Data Table: Electrochemical Properties

| Compound | Oxidation Potential (V) | Reduction Potential (V) |

|---|---|---|

| Derivative A | 0.85 | -0.50 |

| Derivative B | 0.90 | -0.45 |

| This compound | 0.88 | -0.48 |

Safety and Toxicity

While exploring its applications, it is crucial to consider the safety profile of this compound. Data indicates that it may cause skin irritation and is harmful if ingested . Therefore, appropriate safety measures should be taken during handling and experimentation.

Mechanism of Action

The mechanism of action of Ethyl 2-(aminomethyl)-4-methyl-1,3-oxazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The oxazole ring can participate in π-π interactions and other non-covalent interactions, modulating the activity of enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Ethyl 2-(aminomethyl)-4-methyl-1,3-oxazole-5-carboxylate: Lacks the hydrochloride group but shares similar structural features.

Methyl 2-(aminomethyl)-4-methyl-1,3-oxazole-5-carboxylate: Similar structure with a methyl ester group instead of an ethyl ester.

2-(Aminomethyl)-4-methyl-1,3-oxazole-5-carboxylic acid: Contains a carboxylic acid group instead of an ester.

Uniqueness

Ethyl 2-(aminomethyl)-4-methyl-1,3-oxazole-5-carboxylate hydrochloride is unique due to the presence of both the aminomethyl and hydrochloride groups, which enhance its solubility and reactivity. This makes it a versatile compound for various applications in research and industry .

Biological Activity

Ethyl 2-(aminomethyl)-4-methyl-1,3-oxazole-5-carboxylate hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities , particularly its antimicrobial and anticancer properties. This article provides an in-depth exploration of its biological activity, including relevant research findings, case studies, and a comparative analysis with similar compounds.

Chemical Structure and Properties

The compound is characterized by its oxazole ring structure, which contains nitrogen and oxygen atoms. Its molecular formula is with a molecular weight of approximately 206.63 g/mol. The presence of functional groups in the structure contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 206.63 g/mol |

| CAS Number | 736925-74-9 |

Research indicates that this compound interacts with various biological targets, including enzymes and receptors involved in disease pathways. The compound's structural features enable it to modulate these targets effectively, leading to potential therapeutic effects.

Antimicrobial Activity

Studies have shown that compounds with similar oxazole structures exhibit antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. For instance:

- In vitro studies demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.

- The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- Cytotoxicity Assays : The compound exhibited cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer), Caco-2 (colon cancer), and others. The IC50 values ranged significantly depending on the cell line, indicating varying degrees of sensitivity.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 15.2 |

| Caco-2 | 12.5 |

| MCF7 (breast cancer) | 20.0 |

These findings suggest that the compound may induce apoptosis or inhibit cell proliferation through specific signaling pathways.

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing a notable zone of inhibition compared to standard antibiotics.

- Cancer Cell Line Evaluation : In a comparative study involving multiple cancer cell lines, the compound demonstrated superior cytotoxicity compared to traditional chemotherapeutic agents, suggesting its potential as a novel anticancer drug.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | CAS Number | Anticancer Activity (IC50 μM) |

|---|---|---|

| Ethyl 2-aminooxazole-4-carboxylate | 177760-52-0 | 18.0 |

| Ethyl 5-methyloxazole-4-carboxylate | 32968-44-8 | 22.0 |

| Ethyl 2-bromooxazole-4-carboxylate | 460081-20-3 | 25.0 |

The comparative analysis indicates that while other compounds exhibit anticancer properties, this compound displays lower IC50 values across several cancer cell lines, highlighting its potential efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-(aminomethyl)-4-methyl-1,3-oxazole-5-carboxylate hydrochloride, and how do reaction conditions influence yield?

- A common method involves refluxing methyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate with urea in ethanol, yielding 67% after crystallization . Subsequent Boc-protection of the aminomethyl group using Boc anhydride, DIEA, and DMAP in DMF at 40°C achieves 71% yield. Hydrolysis of the ester with NaOH in methanol yields the carboxylic acid derivative, a precursor for further modifications . Optimizing stoichiometry (e.g., 1.5:1 Boc anhydride to substrate) and solvent polarity (DMF vs. THF) can improve yields.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be reported?

- 1H NMR (DMSO-d6): Peaks at δ 3.76 (s, 3H, -OCH3), 2.29 (s, 3H, -CH3), and 11.22 (s, 1H, -NHBoc) confirm substitution patterns .

- 13C NMR : Signals at δ 160.2 (oxazole C=O), 154.8 (Boc carbonyl), and 14.1 (methyl) validate the core structure .

- EI-MS : A molecular ion at m/z 270.122 (C12H18N2O5) matches the Boc-protected intermediate .

Q. How can the stability of the aminomethyl group be preserved during synthesis?

- Boc-protection (tert-butoxycarbonyl) under mild alkaline conditions (DIEA as base) prevents undesired side reactions, such as oxidation or nucleophilic attack . Storage at -20°C in anhydrous DMF or DCM minimizes decomposition .

Advanced Research Questions

Q. What strategies are employed to resolve crystallographic data for oxazole derivatives, and how does SHELX facilitate structural validation?

- Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL) enables precise determination of bond lengths and angles. For example, oxazole rings typically exhibit C-O-C angles of ~105° and C-N-C angles of ~110°, consistent with aromatic heterocycles. SHELXTL (Bruker AXS version) is widely used for refining high-resolution data, even for twinned crystals .

Q. How does the introduction of the aminomethyl group influence the compound’s reactivity in nucleophilic acyl substitution?

- The aminomethyl group enhances nucleophilicity at the oxazole C-2 position, enabling selective reactions with electrophiles (e.g., acyl chlorides). Comparative studies with non-aminated analogs show a 3-fold increase in acylation rates under identical conditions, attributed to the electron-donating effect of the -NH2 group .

Q. What computational methods are used to predict the compound’s bioavailability and target interactions?

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrostatic potential surfaces, identifying the oxazole ring and aminomethyl group as key H-bond donors/acceptors. Molecular docking (AutoDock Vina) against enzymes like COX-2 suggests binding affinities (ΔG ≈ -8.2 kcal/mol) via π-π stacking with hydrophobic pockets .

Q. How do structural modifications (e.g., ester-to-amide conversion) impact biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.